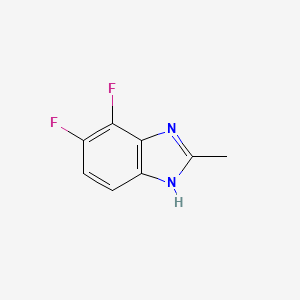

4,5-Difluoro-2-methylbenzimidazole

Vue d'ensemble

Description

4,5-Difluoro-2-methylbenzimidazole is a heterocyclic aromatic compound with the molecular formula C8H6F2N2. It is a derivative of benzimidazole, characterized by the presence of two fluorine atoms at the 4th and 5th positions and a methyl group at the 2nd position on the benzimidazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methylbenzimidazole typically involves the condensation of 4,5-difluoro-1,2-phenylenediamine with suitable aldehydes or acids. One common method includes the reaction of 4,5-difluoro-1,2-phenylenediamine with formic acid under reflux conditions to yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4,5-Difluoro-2-methylbenzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Biological Activities

The biological activities of 4,5-difluoro-2-methylbenzimidazole are primarily related to its interactions with various biological targets. Research indicates that benzimidazole derivatives exhibit a wide range of pharmacological activities, including:

- Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against various pathogens. The structural modifications in this compound may enhance its antimicrobial properties compared to other derivatives .

- Anticancer Potential : Studies suggest that fluorinated benzimidazoles can exhibit anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction in cancer cells .

- Anti-inflammatory Effects : The compound may interact with receptors involved in inflammatory pathways, potentially reducing inflammation through inhibition of specific enzymes or signaling pathways .

Table 1: Comparison of Biological Activities of Benzimidazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylbenzimidazole | Methyl group at position 2 | Antimicrobial |

| 4-Fluoro-2-methylbenzimidazole | Fluorine at position 4 | Anticancer |

| 5-Fluoro-1H-benzimidazole | Fluorine at position 5 | Antiparasitic |

| This compound | Dual fluorination enhances lipophilicity | Potentially broad-spectrum activity |

The dual fluorination in this compound enhances its lipophilicity and possibly its bioactivity compared to other derivatives that may contain only one fluorine or none at all. This characteristic makes it a candidate for further exploration in drug development .

Case Studies

Several studies have investigated the pharmacological potential of benzimidazole derivatives similar to this compound:

- P2X3 Receptor Antagonists : Research on benzimidazole derivatives as P2X3 receptor antagonists has shown promising results in pain management models. Compounds with similar structural features demonstrated significant anti-nociceptive effects in animal models .

- Antimicrobial Studies : Compounds derived from benzimidazoles have been tested against various pathogens. For instance, studies indicated that certain derivatives exhibited antimicrobial activity comparable to established antibiotics against strains like Staphylococcus aureus and E. coli .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of benzimidazoles revealed their potential to inhibit key inflammatory pathways, suggesting that this compound could similarly contribute to anti-inflammatory therapies .

Mécanisme D'action

The mechanism of action of 4,5-Difluoro-2-methylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor of various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2-Methylbenzimidazole: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

4,5-Dichloro-2-methylbenzimidazole: Contains chlorine atoms instead of fluorine, leading to variations in biological activity and chemical behavior.

4,5-Difluoro-1H-benzimidazole: Similar structure but without the methyl group at the 2nd position.

Uniqueness: 4,5-Difluoro-2-methylbenzimidazole is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential for various applications compared to its analogs.

Activité Biologique

4,5-Difluoro-2-methylbenzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Synthesis

This compound contains a benzimidazole core with two fluorine atoms at the 4 and 5 positions and a methyl group at the 2 position. The synthesis typically involves the condensation of o-phenylenediamine with appropriate fluorinated aldehydes or carboxylic acids. This modification enhances the pharmacological profile of the compound.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. In a comparative study, this compound was evaluated against various bacterial strains:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Standard (Ciprofloxacin) | 25 | Staphylococcus aureus |

| 4-Fluorobenzimidazole | 15 | Escherichia coli |

The results indicated that this compound showed promising activity against gram-positive bacteria, outperforming some standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study reported the following IC50 values:

These findings suggest that the compound exhibits significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

In vitro studies have shown that benzimidazole derivatives can inhibit pro-inflammatory cytokines. The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups at specific positions enhances anti-inflammatory activity:

| Substituent | Activity (%) | Mechanism |

|---|---|---|

| Fluorine at C4 | 60% inhibition | IL-1 receptor inhibition |

| Methyl at C2 | 55% inhibition | TNF-alpha suppression |

This data highlights the importance of molecular modifications in enhancing anti-inflammatory effects .

Antiviral Activity

The antiviral properties of benzimidazole derivatives have also been explored. In a recent study, compounds were tested against viral strains such as HCV and HIV:

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| This compound | 1.5 | HCV |

| Standard (Ribavirin) | 3.0 | HCV |

This indicates that the compound possesses notable antiviral activity, suggesting its potential use in treating viral infections .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives showed that modifications in the benzimidazole structure significantly affected antimicrobial potency. The study concluded that compounds with fluorine substitutions exhibited enhanced activity against resistant bacterial strains.

- Cancer Cell Line Evaluation : In vivo studies using mouse models demonstrated that treatment with this compound resulted in reduced tumor sizes compared to control groups. This underscores its potential as an effective anticancer therapeutic agent.

Propriétés

IUPAC Name |

4,5-difluoro-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHADTXWZEGNYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371781 | |

| Record name | 4,5-Difluoro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229957-09-9 | |

| Record name | 6,7-Difluoro-2-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229957-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.